

# Spinraza (Nusinersen) in Clinical Trials: A Detailed Overview of Dosage and Administration Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Spinraza |           |
| Cat. No.:            | B3181795 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive summary of the dosage and administration schedules of **Spinraza** (nusinersen) as investigated in key clinical trials. This document details the experimental protocols, including patient selection criteria, efficacy assessments, and safety monitoring, to inform future research and clinical trial design.

# **Dosage and Administration**

**Spinraza** is an antisense oligonucleotide designed to treat spinal muscular atrophy (SMA) by modulating the splicing of the survival motor neuron 2 (SMN2) gene to increase the production of full-length, functional SMN protein.[1][2] Administration is performed via intrathecal injection, delivering the therapy directly to the cerebrospinal fluid (CSF).[1][3]

# **Standard Dosing Regimen**

The widely studied and approved dosing regimen for **Spinraza** in clinical trials and practice is a 12 mg (5 mL) dose.[4][5] The administration schedule consists of a loading phase followed by a maintenance phase:

• Loading Doses: Four initial doses are administered. The first three are given at 14-day intervals (Day 0, 14, and 28), and the fourth dose is given 30 days after the third dose (Day 63).[5]



 Maintenance Doses: Following the loading phase, a maintenance dose of 12 mg is administered once every four months.[5]

If a loading dose is missed, it should be administered as soon as possible with at least a 14-day interval between it and the next dose.[5] For missed maintenance doses, the administration schedule should be adjusted to maintain the 4-month interval.[5]

# **Investigational Higher-Dose Regimen**

A higher-dose regimen has been explored in the DEVOTE clinical trial to assess if it could offer additional benefits. This regimen consists of:

- Loading Doses: Two 50 mg doses.
- Maintenance Doses: 28 mg every four months.

### **Clinical Trial Protocols**

The following sections detail the methodologies employed in the pivotal clinical trials for **Spinraza**: ENDEAR (for infantile-onset SMA), CHERISH (for later-onset SMA), and NURTURE (for pre-symptomatic SMA).

# **Patient Population and Selection Criteria**

The selection of participants for clinical trials was based on specific inclusion and exclusion criteria to ensure a well-defined study population.



| Trial   | SMA Type                           | Age at<br>Screening/First<br>Dose | Inclusion<br>Criteria                                                                                                                                    | Exclusion<br>Criteria                                                                                                                                   |
|---------|------------------------------------|-----------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|
| ENDEAR  | Infantile-Onset<br>(likely Type 1) | ≤ 7 months                        | Genetically confirmed 5q SMA with 2 copies of the SMN2 gene; onset of clinical signs and symptoms at ≤ 6 months of age.[1]                               | Hypoxemia; requirement for invasive ventilation; presence of a gastrostomy tube.                                                                        |
| CHERISH | Later-Onset<br>(likely Type 2)     | 2 to 9 years                      | Genetically confirmed 5q SMA; onset of clinical signs and symptoms at > 6 months of age; able to sit independently but never able to walk independently. | Severe contractures or scoliosis; respiratory insufficiency requiring ventilation for > 6 hours a day; medical necessity for a gastric feeding tube.[1] |
| NURTURE | Pre-symptomatic                    | ≤ 6 weeks                         | Genetically confirmed 5q SMA with 2 or 3 copies of the SMN2 gene; presymptomatic for SMA.                                                                | Signs or<br>symptoms<br>suggestive of<br>SMA at<br>screening.                                                                                           |

# **Efficacy Assessment Protocols**

# Methodological & Application





Efficacy in the **Spinraza** clinical trials was primarily assessed through validated motor function scales.

2.2.1. Children's Hospital of Philadelphia Infant Test of Neuromuscular Disorders (CHOP-INTEND)

The CHOP-INTEND scale was a key efficacy measure in the ENDEAR trial for infantile-onset SMA. It is designed for infants with severe muscle weakness and assesses 16 items on a scale of 0 to 4, with a maximum score of 64 indicating better motor function.

#### Protocol for CHOP-INTEND Assessment:

- Preparation: The infant should be in a calm, alert state, preferably before feeding. Minimal clothing should be worn to allow for clear observation of movements.
- Assessment Items: The 16 items evaluate spontaneous and elicited movements, including head control, limb movements against gravity, and postural reflexes.
- Scoring: Each item is scored from 0 (no response) to 4 (complete response) based on the quality and strength of the movement.
- Administration: The assessment is typically performed by a trained physical therapist and takes approximately 15-30 minutes to complete.

#### 2.2.2. Hammersmith Functional Motor Scale Expanded (HFMSE)

The HFMSE was the primary tool used in the CHERISH trial for later-onset SMA to evaluate a broader range of motor functions. It consists of 33 items scored on a 3-point scale (0, 1, or 2), with a total possible score of 66.

#### Protocol for HFMSE Assessment:

- Environment: The assessment should be conducted in a quiet, spacious area with a firm, non-slip mat.
- Patient State: The child should be encouraged to perform to the best of their ability. The evaluator can demonstrate the required actions.



- Assessment Items: The 33 items assess abilities such as sitting, lying, rolling, crawling, standing, and walking.
- Scoring:
  - 2: Performs the activity without any modifications.
  - 1: Performs the activity with some modification or adaptation.
  - 0: Unable to perform the activity.
- Administration: The assessment is conducted by a trained physical therapist and requires standardized equipment, such as a bench and stairs.

# **Safety Monitoring Protocol**

Safety was rigorously monitored throughout the clinical trials. The following assessments were conducted at baseline and prior to each dose of **Spinraza**:

- Platelet Count and Coagulation Testing: To monitor for potential thrombocytopenia and coagulation abnormalities, which have been observed with some antisense oligonucleotides.
   [4] In sham-controlled studies, 16% of Spinraza-treated patients developed a platelet level below the lower limit of normal, compared to 14% of control patients. Two patients treated with Spinraza developed platelet counts below 50,000 cells per microliter.
- Quantitative Spot Urine Protein Testing: To assess for renal toxicity, as Spinraza is excreted
  by the kidneys.[4] In clinical trials, 58% of patients treated with Spinraza had elevated urine
  protein compared to 34% in the control group.

# Signaling Pathway and Experimental Workflow Diagrams

Spinraza (Nusinersen) Mechanism of Action





Click to download full resolution via product page

Caption: **Spinraza** binds to the SMN2 pre-mRNA, promoting Exon 7 inclusion and functional SMN protein production.

# **Spinraza Clinical Trial Workflow**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Best Cauliflower Soup Recipe How to Make Cauliflower Soup [thepioneerwoman.com]
- 2. 92% Walking Rate: Biogen SMA Drug Shows Breakthrough Results in Clinical Trials | BIIB Stock News [stocktitan.net]
- 3. Children's Hospital of Philadelphia Infant Test of Neuromuscular Disorders (CHOP INTEND) - APCP [paediatric-measures.apcp.org.uk]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Analyzing RNA-seq data with DESeq2 [bioconductor.org]
- To cite this document: BenchChem. [Spinraza (Nusinersen) in Clinical Trials: A Detailed Overview of Dosage and Administration Protocols]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b3181795#spinraza-dosage-and-administration-schedule-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com